molecular formula C6H6N2O2 B8724484 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione

1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione

Cat. No. B8724484
M. Wt: 138.12 g/mol
InChI Key: VNPSLFACFFRWOZ-UHFFFAOYSA-N
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Patent
US04827020

Procedure details

3.0 g of methyl N-propargyl-N-methoxycarbonylglycinate were dissolved in 40 ml of 28% aqueous ammonia. Then the mixture was maintained under the pressure of 10-13 kg/cm2 at 100°-110° C. for an hour. Then the solvent was evaporated off from the reaction mixture. The resulting mixture was subjected to a column chromatography on silica gel (5:1 ethyl acetate:methanol as eluent) to obtain 0.65 g of 1-propargyl-2,4-dioxoimidazolidine.
Name
methyl N-propargyl-N-methoxycarbonylglycinate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([C:10]([O:12]C)=O)[CH2:5][C:6](OC)=[O:7])[C:2]#[CH:3].[NH3:14]>>[CH2:1]([N:4]1[CH2:5][C:6](=[O:7])[NH:14][C:10]1=[O:12])[C:2]#[CH:3]

Inputs

Step One
Name
methyl N-propargyl-N-methoxycarbonylglycinate
Quantity
3 g
Type
reactant
Smiles
C(C#C)N(CC(=O)OC)C(=O)OC
Name
Quantity
40 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was maintained under the pressure of 10-13 kg/cm2 at 100°-110° C. for an hour
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated off from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1C(NC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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